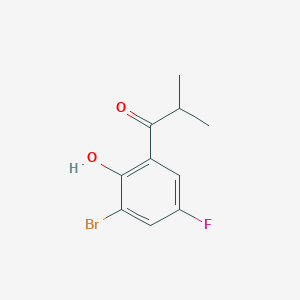

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C10H10BrFO2 |

|---|---|

Molekulargewicht |

261.09 g/mol |

IUPAC-Name |

1-(3-bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C10H10BrFO2/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,14H,1-2H3 |

InChI-Schlüssel |

MFNZWNJCTJMFOW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)C1=C(C(=CC(=C1)F)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the bromination and fluorination of a hydroxyphenyl precursor. One common method includes the reaction of 3-bromo-5-fluoro-2-hydroxybenzaldehyde with a methylpropanone derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

- IUPAC Name : 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one

- CAS Number : 1251217-41-0

- Molecular Formula : C₁₀H₁₀BrFO₂

- Molecular Weight : 261.09 g/mol

- Structural Features : A substituted aromatic hydroxyketone with bromo (Br) and fluoro (F) groups at the 3- and 5-positions of the phenyl ring, a hydroxyl (-OH) group at the 2-position, and a 2-methylpropan-1-one (isobutyryl) side chain.

Key Properties

Comparison with Structurally Similar Compounds

Variations in Ketone Chain Length

Research Findings :

- Longer alkyl chains (e.g., heptanone, octanone) increase hydrophobicity and melting points.

Halogen Substitution Patterns

Research Findings :

- Chloro-substituted analogs (e.g., Cl at position 3) exhibit reduced molecular weight and altered reactivity compared to bromo derivatives.

Functional Group Modifications

Research Findings :

Aromatic System Variations

Research Findings :

- Benzofuran-based analogs (e.g., CAS 1432681-76-9) exhibit distinct electronic properties due to oxygen heteroatoms in the fused ring system .

Biologische Aktivität

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is a halogenated aromatic hydroxyl ketone notable for its unique molecular structure, which includes bromine and fluorine substituents on a hydroxyphenyl group. Its molecular formula is , with a molecular weight of approximately 277.54 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.

The biological activity of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is influenced by its structural features, which enhance its reactivity and binding affinity to proteins and enzymes:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in critical biological processes, potentially affecting signal transduction pathways. Its hydroxyl group facilitates hydrogen bonding, which enhances binding to active sites on enzymes.

- Receptor Interaction : It may modulate the activity of receptors on cell surfaces, influencing various cellular responses.

- Gene Expression Modulation : There is potential for this compound to alter gene expression related to metabolic pathways and disease processes.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one:

- Inhibition Studies : In vitro studies indicate that this compound can significantly inhibit the growth of certain bacterial strains. For example, it was tested against Staphylococcus faecium and Escherichia coli, showing effective inhibition at concentrations as low as .

- Therapeutic Potential : The compound's ability to interact with specific biological targets suggests potential therapeutic applications, particularly in developing inhibitors for enzymes linked to diseases such as cancer and inflammatory conditions .

- Comparative Analysis : A comparative study of similar compounds revealed that 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one possesses unique features due to its combination of bromine and fluorine substituents along with the hydroxyl group, enhancing its chemical reactivity compared to other halogenated phenolic compounds .

Data Table: Biological Activity Comparison

| Compound Name | Structural Features | Biological Activity | IC50 (M) |

|---|---|---|---|

| 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one | Bromine, Fluorine, Hydroxyl | Enzyme inhibitor, antibacterial | |

| 3-Bromo-5-chloro-2-hydroxyacetophenone | Bromine, Chlorine | Moderate enzyme inhibition | |

| 5-Chloro-2-hydroxyacetophenone | Chlorine only | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.